

Toxicological Profile of Temposil (Citrated Calcium Carbimide): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for **Temposil**, the brand name for citrated calcium carbimide. The active pharmacological agent in **Temposil** is carbimide, which is used in the management of alcoholism. This document synthesizes non-clinical safety data, outlines key experimental methodologies, and visualizes the primary mechanism of action and associated toxicological pathways.

Executive Summary

Temposil (citrated calcium carbimide) exerts its therapeutic effect by inhibiting the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde upon alcohol consumption, which results in unpleasant physiological reactions.[1][2][3] The toxicological profile of its active component, cyanamide, indicates high acute oral toxicity and the potential for significant skin and eye damage.[4][5] Furthermore, it is suspected of causing cancer and reproductive toxicity, and may cause damage to organs, particularly the thyroid, with prolonged exposure.[5] This guide presents the available quantitative toxicological data, describes the general protocols for key toxicological studies, and provides diagrams of the relevant signaling pathways.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for the active ingredient, cyanamide. It is important to note that these data may not be fully representative of



the citrated calcium carbimide formulation found in **Temposil**.

Table 1: Acute Toxicity of Cvanamide

Test	Species	Route	Endpoint	Value	Reference
Acute Oral Toxicity	Rat	Oral	LD50	125 mg/kg	
Acute Oral Toxicity	Rat	Oral	LD50	142 mg/kg	
Acute Dermal Toxicity	Rabbit	Dermal	LD50	590 mg/kg	
Acute Inhalation Toxicity	Rat	Inhalation	LC50 (4h)	> 1 mg/L	
Acute Inhalation Toxicity	Rat	Inhalation	LC50 (4h)	> 2 mg/L	[4]
Acute Intraperitonea I Toxicity	Mouse	Intraperitonea I	LD50	200-300 mg/kg	[6]

Table 2: Ecotoxicity of Cyanamide

Test	Species	Endpoint	Value	Reference
Toxicity to Fish	Oncorhynchus mykiss (rainbow trout)	LC50 (96h)	45.6 mg/L	[6]
Toxicity to Aquatic Invertebrates	Daphnia magna (Water flea)	EC50 (48h)	3.2 mg/L	[6]
Toxicity to Algae	Pseudokirchnerie lla subcapitata (green algae)	EC50 (96h)	16.6 mg/L	[6]



Table 3: Other Toxicological Endpoints for Cyanamide

Endpoint	Finding	- Classification	Reference
Skin Corrosion/Irritation	Causes severe skin burns and eye damage	Category 1B / Category 1	[5]
Skin Sensitization	May cause an allergic skin reaction	Category 1	[5]
Germ Cell Mutagenicity	Not mutagenic in AMES Test	Not Classified	
Carcinogenicity	Suspected of causing cancer	Category 2	[5]
Reproductive Toxicity	Suspected of damaging fertility or the unborn child	Category 2	[5]
Specific Target Organ Toxicity (Repeated Exposure)	May cause damage to organs (Thyroid)	Category 2	

Experimental Protocols

Detailed experimental protocols for the toxicological screening of **Temposil** are not publicly available. However, based on the OECD guidelines cited in safety data sheets for cyanamide, the following are generalized descriptions of the methodologies for key acute toxicity studies.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity of a substance is typically determined by administering the substance in graduated doses to several groups of experimental animals, with one dose level per group. The animals are observed for a set period, and mortality is recorded. The LD50, the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals, is then calculated. Observations of the effects on skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern are also recorded.



Acute Dermal Toxicity (as per general OECD guidelines)

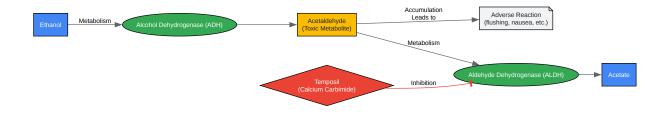
For acute dermal toxicity studies, the test substance is applied to a shaved area of the skin of the test animals. The animals are then observed for signs of toxicity and mortality over a period of time. The application site is assessed for local skin reactions such as erythema and edema. The LD50 is calculated as the dose that causes mortality in 50% of the treated animals.

Acute Inhalation Toxicity (OECD 403)

In an acute inhalation toxicity study, animals are exposed to the test substance, either as a gas, vapor, aerosol, or dust, in a chamber for a defined period. Several concentration groups are tested. The animals are observed during and after exposure for signs of toxicity and mortality. The LC50, the concentration of the chemical in the air that kills 50% of the test animals during the observation period, is determined.

Signaling Pathways and Mechanisms of Toxicity Primary Mechanism of Action: Aldehyde Dehydrogenase Inhibition

The primary pharmacological and toxicological mechanism of **Temposil** is the inhibition of aldehyde dehydrogenase (ALDH). This leads to the accumulation of acetaldehyde when ethanol is consumed, causing the "disulfiram-like" reaction.



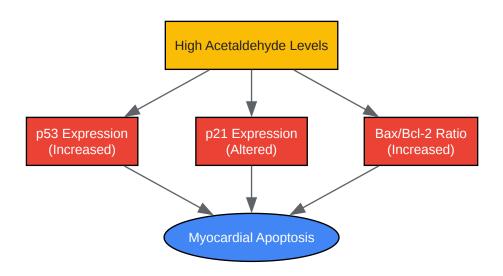
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Mechanism of **Temposil**'s Interaction with Alcohol



Postulated Pathway of Acetaldehyde-Induced Cardiotoxicity

Studies in animal models suggest that the accumulation of acetaldehyde following combined ethanol and calcium carbimide administration may induce myocardial apoptosis. This process is potentially mediated by the altered expression of key apoptosis-regulating genes.



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